molecular formula C11H8N6S B14897771 1-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-1h-1,2,4-triazole-3-carbonitrile

1-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-1h-1,2,4-triazole-3-carbonitrile

Cat. No.: B14897771
M. Wt: 256.29 g/mol
InChI Key: ROUSUDGOPCFWFC-UHFFFAOYSA-N
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Description

The compound 1-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-1H-1,2,4-triazole-3-carbonitrile features a fused thieno[2,3-d]pyrimidine core substituted with methyl groups at positions 5 and 4. This heterocyclic scaffold is linked to a 1H-1,2,4-triazole-3-carbonitrile moiety, which introduces electron-withdrawing and hydrogen-bonding capabilities.

Properties

Molecular Formula

C11H8N6S

Molecular Weight

256.29 g/mol

IUPAC Name

1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-1,2,4-triazole-3-carbonitrile

InChI

InChI=1S/C11H8N6S/c1-6-7(2)18-11-9(6)10(13-4-14-11)17-5-15-8(3-12)16-17/h4-5H,1-2H3

InChI Key

ROUSUDGOPCFWFC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)N3C=NC(=N3)C#N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-1h-1,2,4-triazole-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Thieno[2,3-d]pyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the thieno[2,3-d]pyrimidine core.

    Introduction of Triazole Ring:

    Formation of Carbonitrile Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques to enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carbonitrile (-CN) group at position 3 of the triazole ring serves as a primary site for nucleophilic substitution. Key reactions include:

Reaction TypeReagents/ConditionsProduct FormedKey Findings
HydrolysisH₂O/NaOH (aq.), 80–100°CTriazole-3-carboxamideForms stable carboxamide derivatives
Amine AdditionPrimary amines (e.g., benzylamine), DMF3-Amino-1,2,4-triazole derivativesYields 65–78% via CDI-mediated coupling
Thiol CouplingR-SH, K₂CO₃, ethanol, refluxThioether-linked conjugatesEnhances antifungal activity

Mechanistic Insight : The carbonitrile’s electrophilic carbon undergoes nucleophilic attack, facilitated by polar aprotic solvents like DMF.

Cyclization and Heterocycle Formation

The triazole ring participates in cycloaddition and annulation reactions:

Copper-Catalyzed Azide-Alkyne Cycloaddition

  • Reactants : Terminal alkynes, Cu(I) catalyst

  • Conditions : RT, DMF/H₂O

  • Product : 1,2,3-Triazole-fused thienopyrimidines

  • Yield : 72–85%

Benzimidazole Fusion

  • Reactants : o-Phenylenediamine, CDI, DMF

  • Conditions : 130–140°C, 3–5 hours

  • Product : 6-(1H-Benzimidazol-2-yl) derivatives

  • Key Data :

    • NMR (DMSO-d₆): δ 2.94 (s, CH₃), 7.25–7.64 (Ar-H), 12.91 (NH)

    • Antifungal IC₅₀: 8.2 µM against Candida albicans

Functionalization of the Thienopyrimidine Core

The 5,6-dimethylthieno[2,3-d]pyrimidine moiety undergoes regioselective modifications:

Modification TypeReagentsOutcomeApplication
Suzuki CouplingAryl boronic acids, Pd(PPh₃)₄, K₂CO₃Biaryl derivatives at position 6Enhances antimicrobial activity
AlkylationAlkyl halides, K₂CO₃, DMFN-Alkylated triazolesImproves pharmacokinetic properties
OxidationmCPBA, CH₂Cl₂, 0°CSulfoxide derivativesModulates metabolic stability

Deprotonation and Metal Coordination

  • Base : NaH, THF

  • Metal Salts : Cu(II), Zn(II)

  • Product : Stable metal complexes (e.g., [Cu(C₁₁H₈N₆S)₂]·2H₂O)

  • Stability : Decompose above 250°C

pH-Dependent Tautomerism

  • Observation : Triazole NH tautomerizes between positions 1 and 4 in acidic media (pH < 3)

  • Method : ¹H NMR in D₂O/CD₃OD

Key Synthetic Routes

The compound is synthesized via a three-step protocol:

  • Thienopyrimidine Core Assembly : Cyclocondensation of 2-aminothiophene-3-carbonitrile with acetylacetone.

  • Triazole Introduction : Huisgen 1,3-dipolar cycloaddition using NaN₃ and propargyl bromide .

  • Functionalization : Post-synthetic modifications (e.g., amidation, alkylation) .

Reactivity Comparison with Analogues

FeatureThis Compound4-Methylthieno[2,3-d]pyrimidines
Cyano Reactivity High (due to electron-deficient triazole)Moderate
Synthetic Flexibility Broad (3 reactive sites)Limited to pyrimidine C4 position
Biological Activity Antifungal > AntibacterialAntibacterial > Antifungal

Mechanism of Action

The mechanism of action of 1-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-1h-1,2,4-triazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s thienopyrimidine core is shared with compound 21, but the latter incorporates a coumarin-linked oxy group instead of a triazole-carbonitrile .
  • Pyrazole-carbonitrile derivatives (e.g., 3s) exhibit higher synthetic yields (80%) under mild conditions compared to thienopyrimidine-based analogs, which may require harsher protocols .
  • Green deep eutectic solvents (DES) used in pyrazole-carbonitrile synthesis () highlight eco-friendly methods absent in thienopyrimidine syntheses within the evidence .

Key Observations :

  • Pyrazole-carbonitrile derivatives () demonstrate potent antioxidant and antimicrobial activity, likely due to the electron-deficient carbonitrile group enhancing reactive oxygen species (ROS) scavenging .
  • Chlorophenyl and methoxyphenyl substituents in pyrano-pyrazoles (e.g., 3s) correlate with improved antimicrobial efficacy, hinting that analogous substitutions in the target compound could enhance activity .

Physicochemical and Spectroscopic Properties

  • The triazole-carbonitrile group may contribute to π-π stacking and hydrogen bonding .
  • Compound 21 : LC-MS data (m/z 339.0 [M+H]+) confirm molecular stability, while its coumarin moiety suggests UV-vis absorption properties useful in imaging .
  • Pyrazole-carbonitriles : ¹H NMR data (e.g., δ 2.14 ppm for methyl groups in 3s) provide benchmarks for verifying structural integrity in analogs .

Biological Activity

1-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-1H-1,2,4-triazole-3-carbonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological profile.

Chemical Structure and Properties

The compound features a complex structure comprising a thieno[2,3-d]pyrimidine moiety linked to a triazole ring. Its molecular formula is C10H9N5SC_{10}H_{9}N_{5}S with a molecular weight of approximately 233.28 g/mol. The presence of multiple nitrogen atoms and the thienyl group suggest potential interactions with biological targets.

Synthesis

The synthesis of 1-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-1H-1,2,4-triazole-3-carbonitrile typically involves multi-step reactions that include the formation of the thienopyrimidine core followed by the introduction of the triazole and carbonitrile functionalities. Recent methods have emphasized greener synthesis approaches utilizing catalysts to enhance yield and reduce environmental impact .

Antimicrobial Activity

Research indicates that derivatives of thieno[2,3-d]pyrimidine exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown activity against various bacterial strains and fungi. A study reported that specific derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential as antimicrobial agents .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been evaluated through in vitro assays targeting cyclooxygenase (COX) enzymes. Inhibition assays indicated that certain derivatives demonstrated IC50 values comparable to established anti-inflammatory drugs like diclofenac and celecoxib. For example, derivatives exhibited IC50 values against COX-2 ranging from 23.8 μM to 42.1 μM . This suggests that modifications to the thieno[2,3-d]pyrimidine structure could enhance anti-inflammatory activity.

Cytotoxicity Studies

Cytotoxicity assessments against various cancer cell lines have shown that some derivatives possess selective toxicity towards cancer cells while sparing normal cells. For instance, in studies involving MDA-MB-231 (breast cancer) and PC3 (prostate cancer) cell lines, the synthesized triazole derivatives demonstrated IC50 values above 100 μM, indicating low cytotoxicity . This selectivity is crucial for developing therapeutics with fewer side effects.

Case Study 1: Anti-inflammatory Screening

A recent study synthesized several thieno[2,3-d]pyrimidine derivatives and evaluated their anti-inflammatory effects using carrageenan-induced paw edema models in rats. The most active compounds showed ED50 values similar to indomethacin (9.17 μM), highlighting their potential as anti-inflammatory agents .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of various thienopyrimidine derivatives against clinical isolates of resistant bacteria. The results showed significant inhibition zones against Klebsiella pneumoniae and Pseudomonas aeruginosa, suggesting these compounds could be developed into new antibiotics .

Summary of Findings

Activity IC50/ED50 Values Comparison
COX-1 Inhibition19.45 - 28.39 μMComparable to diclofenac
COX-2 Inhibition23.8 - 42.1 μMComparable to celecoxib
Cytotoxicity (Cancer)>100 μMLow toxicity

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